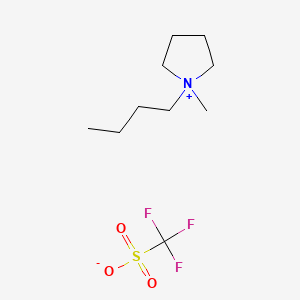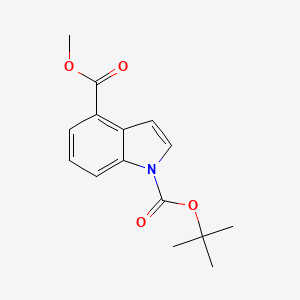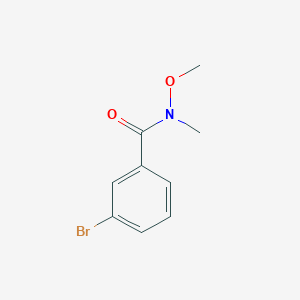
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
説明
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, also known as [BMPy][OTf], is an ionic liquid . It can be used as a solvent in various chemical reactions, including Rhodium-catalyzed regioselective hydroformylation reactions, direct asymmetric aldol condensation reactions, desulfurization of fuels, and nucleophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate involves the reaction of N, N’-butylmethylpyridinium chloride and potassium trifluoromethanesulfonate in acetone for 24 hours . The reaction solution is then filtered to remove solid impurities, and the acetone in the solution is removed by distillation to obtain the pure compound .
Molecular Structure Analysis
The molecular formula of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is C10H20F3NO3S . Its molecular weight is 291.33 . The structure of the molecule includes a pyrrolidinium ring with a butyl and a methyl group attached to one of the nitrogen atoms, and a trifluoromethanesulfonate anion .
Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is used as a solvent in various chemical reactions . These include Rhodium-catalyzed regioselective hydroformylation reactions and direct asymmetric aldol condensation reactions . It can also be used in the desulfurization of fuels and nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is a liquid at room temperature . The compound has a refractive index of 1.43 and a specific gravity of 1.26 .
科学的研究の応用
Electrochemical Behavior and Electrical Performance
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate (C4mpyr-OTf) is utilized in lithium-sulfur (Li-S) battery electrolyte solutions. Research indicates that its capacity may decline due to low conductivity and side reactions with electrodes. However, it plays a significant role in influencing polysulfide solubility, crucial for battery performance (Barghamadi et al., 2015).
Ionic Liquid Polymer Synthesis
C4mpyr-OTf is integral in synthesizing novel ionic monomers for “polymeric ionic liquids” (PILs). These PILs exhibit improved thermal stability, glass transition temperatures, and significantly enhanced ionic conductivities, demonstrating their potential in various industrial applications (Shaplov et al., 2011).
Electrochemical Stability in Ionic Liquids
C4mpyr-OTf is studied for its physicochemical properties, including viscosities, thermal stability, and electrochemical stability. It exhibits a wide voltage range of the electrochemical window, making it suitable for studies involving compounds like furaldehydes (Shamsipur et al., 2010).
Liquid-Liquid Equilibrium Data
This compound is studied for its ability to function as a solvent in the extraction of toluene from aliphatic compounds. Its effectiveness as a solvent is evaluated in terms of selectivity and solute distribution ratio, highlighting its potential in extraction processes (Seoane et al., 2012).
Solute-Solvent Interactions
The interactions between C4mpyr-OTf and acetonitrile are explored through various measurements like density, speed of sound, and electrical conductivity. This research provides insight into the molecular interactions in such binary systems, which is vital for designing more efficient ionic liquid-based solutions (Majdan-Cegincara et al., 2015).
Supercapacitor Electrolytes
C4mpyr-OTf is investigated as a part of binary mixtures with γ-butyrolactone for supercapacitors. The research focuses on their conductivity and fluidity at varying temperatures, which is crucial for the performance of supercapacitors across different temperature ranges (Dagousset et al., 2015).
Application in Solvent Extraction
The effectiveness of C4mpyr-OTf as a solvent in the extraction of benzene from mixtures with aliphatic hydrocarbons is analyzed. It demonstrates the potential of ionic liquids in replacing traditional organic solvents for more environmentally friendly extraction processes (Requejo et al., 2015).
Influence on Enzymatic Activity
C4mpyr-OTf is studied for its effects on the activity, stability, and conformation of the enzyme laccase. This research is significant for understanding the interaction of ionic liquids with biological molecules, potentially influencing biotechnological applications (Yu et al., 2013).
Radiolytic Yields and Solvation Dynamics
The solvated electron in C4mpyr-OTf is investigated using pulse radiolytic techniques. This research is crucial for understanding the radiolytic processes in ionic liquids, which has implications in nuclear chemistry and radiation processing (Musat et al., 2016).
Safety And Hazards
特性
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.CHF3O3S/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDNKTZWIOOJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049285 | |
| Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
CAS RN |
367522-96-1 | |
| Record name | 1-Butyl-1-methylpyrrolidinium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367522961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8643I9OAOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)




![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)




